

IUPAC name and CAS number for 8-Fluoroisoquinoline

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Compound of Interest

Compound Name: 8-Fluoroisoquinoline

Cat. No.: B092601

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An In-depth Technical Guide to 8-Fluoroisoquinoline

This technical guide provides a comprehensive overview of **8-Fluoroisoquinoline**, including its chemical identity, physicochemical properties, synthesis, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

Identifier	Value
IUPAC Name	8-fluoroisoquinoline[1]
CAS Number	1075-00-9[1][2]
Molecular Formula	C ₉ H ₆ FN[1][2]
Molecular Weight	147.15 g/mol [2][3]
Canonical SMILES	C1=CC2=C(C=NC=C2)C(=C1)F[1]
InChI Key	AAQUCBIWXJSBEU-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the computed physicochemical properties of **8-Fluoroisoquinoline**.

Property	Value	Source
XLogP3	2.2	PubChem[3]
Hydrogen Bond Donor Count	0	PubChem[3]
Hydrogen Bond Acceptor Count	1	PubChem[3]
Rotatable Bond Count	0	PubChem[3]
Exact Mass	147.048427358 Da	PubChem[3]
Monoisotopic Mass	147.048427358 Da	PubChem[3]
Topological Polar Surface Area	12.9 Å ²	PubChem[3]
Heavy Atom Count	11	PubChem[3]

Synthesis and Experimental Protocols

A key intermediate for the synthesis of various **8-fluoroisoquinoline** derivatives is 8-fluoro-3,4-dihydroisoquinoline. A detailed experimental protocol for its synthesis is provided below.[2][4]

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline (23)

Experimental Protocol:

To a vigorously stirred mixture of 8-fluoro-3,4-dihydroisoquinoline hydrochloride monohydrate (5.89 g, 28.9 mmol) in dichloromethane (100 mL) and water (50 mL), an aqueous solution of sodium carbonate (10%, 20 mL) was added. The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 25 mL). The combined organic layers were washed with water (2 x 50 mL) and brine (50 mL) and then dried over MgSO₄. The solvent was evaporated under reduced pressure to yield 8-fluoro-3,4-dihydroisoquinoline (3.99 g, 93%) as a pale brown oil.[4]

Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (30)

Experimental Protocol:

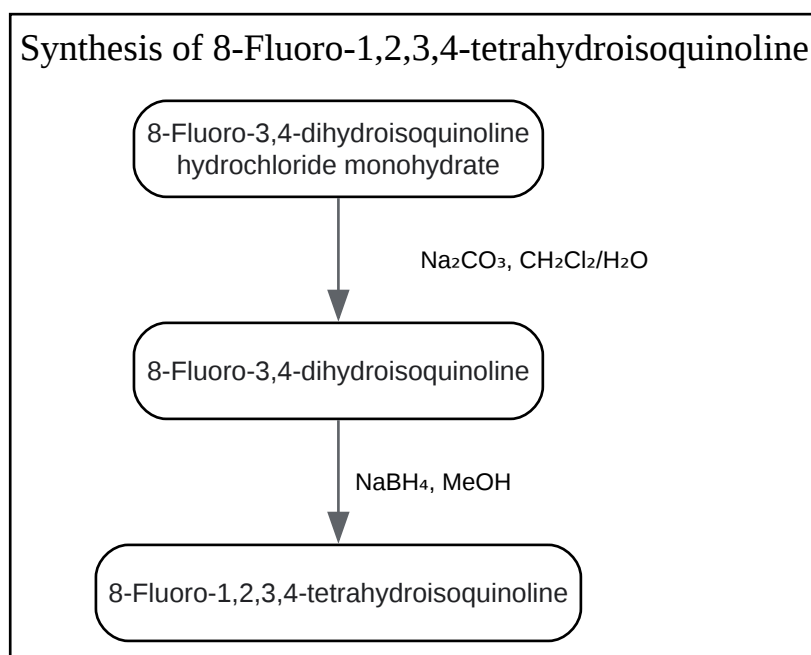
Sodium borohydride (153 mg, 4.04 mmol) was added to a solution of 8-fluoro-3,4-dihydroisoquinoline (502 mg, 3.37 mmol) in methanol (10 mL), and the reaction mixture was cooled in an ice/water bath. After stirring for 1 hour at room temperature, water (5 mL) was added, and the resulting mixture was extracted with dichloromethane (3 x 8 mL). The combined organic layers were dried over MgSO₄ and evaporated to afford the title compound (478 mg, 94%) as a yellow oil.[4]

Spectroscopic Data for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (30):

- IR (film): ν = 3299, 1463, 1241 cm⁻¹[4]
- ¹⁹F-NMR (564.7 MHz, CDCl₃): δ = -113.1 (dd, JFH = 8.8, 5.7 Hz)[4]

Synthesis Workflow

The following diagram illustrates the synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinoline from its hydrochloride salt precursor.



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Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline.

Biological Activity and Signaling Pathways

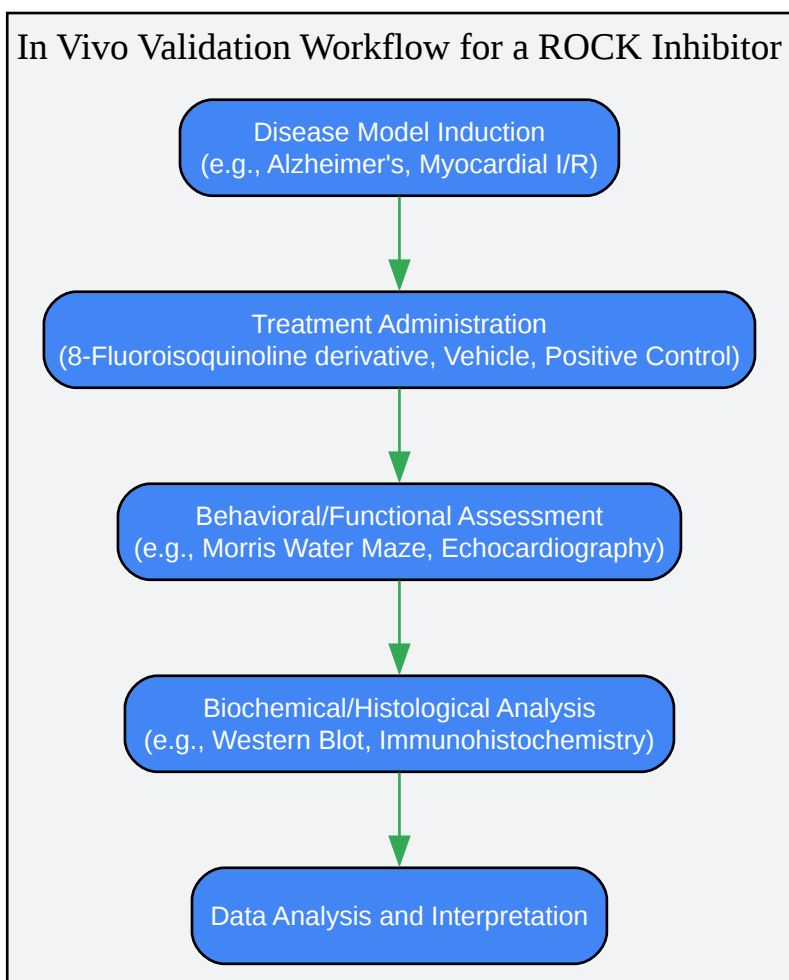
While extensive biological data for **8-fluoroisoquinoline** itself is limited in the public domain, its derivatives have shown potential as therapeutic agents, particularly as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).

ROCK Inhibition

8-Fluoroisoquinoline-5-sulfonamide, a derivative of **8-fluoroisoquinoline**, is suggested to be a potent ROCK inhibitor. The ROCK signaling pathway is a critical regulator of various cellular processes, and its inhibition has shown therapeutic promise in a range of diseases.

Proposed In Vivo Validation Workflow for a Novel ROCK Inhibitor

The following diagram outlines a typical workflow for the in vivo validation of a novel ROCK inhibitor like an **8-fluoroisoquinoline** derivative.

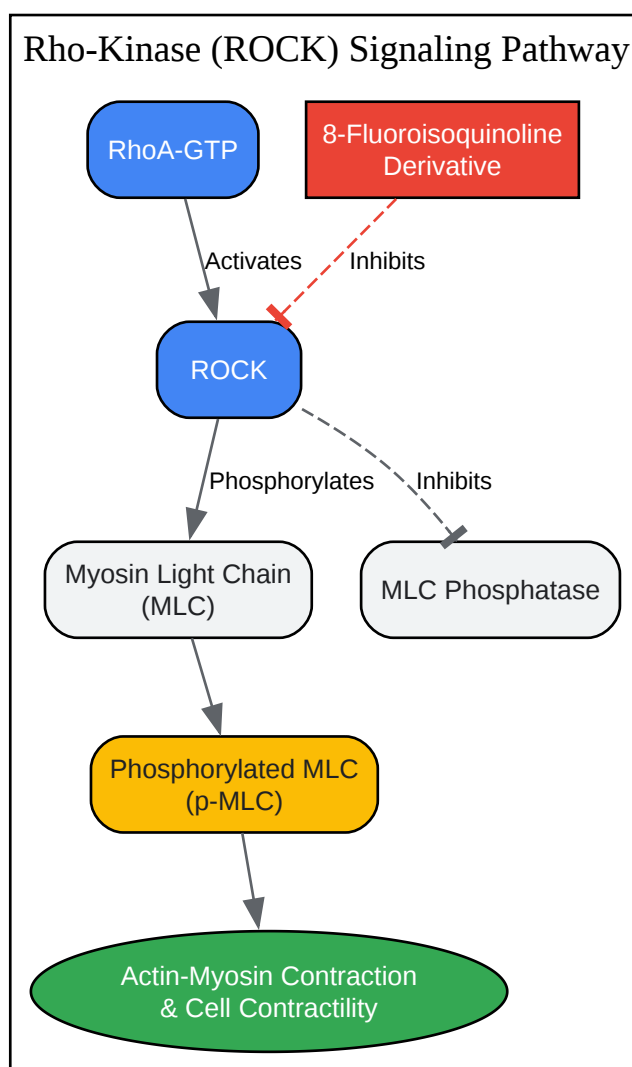


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In Vivo Validation Workflow for a ROCK Inhibitor.

Rho-Kinase (ROCK) Signaling Pathway

The therapeutic effects of **8-fluoroisoquinoline**-based ROCK inhibitors are anticipated to be mediated through the inhibition of the Rho/ROCK signaling pathway.



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Proposed mechanism of action via ROCK inhibition.

Potential Applications

Derivatives of **8-fluoroisoquinoline** are being investigated as potential drug candidates for the central nervous system.[2] The introduction of a fluorine atom at the 8-position can significantly influence the physicochemical and biological properties of the isoquinoline scaffold, potentially enhancing membrane permeability and metabolic stability. Further research into the synthesis and biological evaluation of novel **8-fluoroisoquinoline** derivatives is warranted to explore their full therapeutic potential.

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References

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